(2-Isopropoxypyridin-3-yl)methanol

Übersicht

Beschreibung

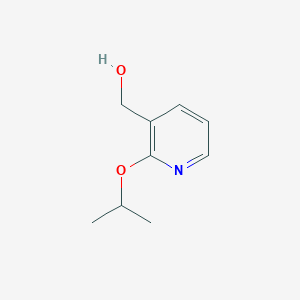

(2-Isopropoxypyridin-3-yl)methanol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is a derivative of pyridine, featuring an isopropoxy group at the 2-position and a methanol group at the 3-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxypyridin-3-yl)methanol typically involves the reaction of 2-chloropyridine with isopropanol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs, potentially using continuous flow reactors and automated systems.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Isopropoxypyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions with catalysts such as palladium on carbon.

Substitution: The isopropoxy group can be substituted with other nucleophiles in the presence of a suitable leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: (2-Isopropoxypyridin-3-yl)carboxylic acid

Reduction: (2-Isopropoxypiperidin-3-yl)methanol

Substitution: Various substituted pyridines depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- (2-Isopropoxypyridin-3-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the formation of diverse chemical entities used in pharmaceuticals and agrochemicals.

Synthetic Routes

- The compound can be synthesized through several methods, including alkylation of pyridine derivatives. A common approach involves the reaction of 2-isopropylpyridine with formaldehyde in the presence of reducing agents like sodium borohydride under mild conditions.

Biological Applications

Pharmaceutical Development

- Research indicates that this compound can be utilized as a building block for synthesizing biologically active compounds, including potential pharmaceuticals. Its derivatives have been investigated for therapeutic applications, particularly in treating conditions such as diabetes and obesity by modulating GPR120 receptor activity .

Mechanism of Action

- The compound's hydroxymethyl group can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity. This property is crucial for its role in drug design, where interaction with enzymes or receptors is necessary for therapeutic efficacy.

Industrial Applications

Agrochemicals

- In the industrial sector, this compound is used in the production of agrochemicals. Its chemical properties make it suitable for developing herbicides and pesticides that require specific biological activity against pests while being safe for crops .

Specialty Chemicals

- The compound is also involved in synthesizing specialty chemicals used across various industries, including materials science and cosmetics. Its versatility allows it to be tailored for specific applications based on desired chemical properties .

Case Study: GPR120 Modulators

A study highlighted the role of this compound derivatives as GPR120 receptor modulators. These compounds showed promising results in regulating glucose levels and lipid metabolism, indicating their potential use in managing metabolic disorders .

Research on Antitubercular Activity

Research has also focused on modifying this compound to enhance its antitubercular activity while reducing side effects related to cardiac health. Compounds derived from this structure demonstrated effective inhibition against Mycobacterium tuberculosis with lower lipophilicity, which is advantageous for therapeutic use .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Key building block for complex molecules |

| Pharmacology | Drug development | Potential treatments for diabetes and obesity |

| Industrial Chemistry | Production of agrochemicals | Used in developing herbicides and pesticides |

| Biological Research | Modulation of GPR120 receptor | Impacts glucose metabolism and lipid regulation |

Wirkmechanismus

The mechanism of action of (2-Isopropoxypyridin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Methoxypyridin-3-yl)methanol

- (2-Ethoxypyridin-3-yl)methanol

- (2-Butoxypyridin-3-yl)methanol

Uniqueness

(2-Isopropoxypyridin-3-yl)methanol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Biologische Aktivität

(2-Isopropoxypyridin-3-yl)methanol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The unique structure of this compound features an isopropoxy group attached to a pyridine ring, which can significantly influence its chemical reactivity and biological activity. The compound's synthesis typically involves the reaction of 2-chloropyridine with isopropanol in the presence of a base, followed by reduction to yield the desired product.

The precise mechanism of action for this compound is not completely elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects including potential anti-inflammatory and antimicrobial activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential utility in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

- In Vivo Studies on Alcohol Self-administration : A related compound, 3-isopropoxy-β-carboline hydrochloride (3-ISOPBC·HCl), demonstrated significant effects in reducing binge drinking behaviors in maternally deprived rats without sedative effects. This suggests that compounds structurally related to this compound may hold promise as therapeutic agents for alcohol dependence .

- Synthesis and Yield Improvements : A novel two-step synthesis protocol for related compounds has been developed, achieving yields of 91–92% for β-carbolines. This method enhances the efficiency of producing compounds with potential anti-alcohol properties, indicating a growing interest in exploring the pharmacological applications of pyridine derivatives like this compound .

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| (2-Methoxypyridin-3-yl)methanol | Methoxy group | Antimicrobial activity |

| (2-Ethoxypyridin-3-yl)methanol | Ethoxy group | Potential anti-inflammatory effects |

| (2-Isobutylpyridin-3-yl)methanol | Isobutyl group | Investigated for anticancer properties |

This compound is unique among these compounds due to the presence of the isopropoxy group, which may influence its solubility and interaction with biological targets differently compared to its analogs.

Eigenschaften

IUPAC Name |

(2-propan-2-yloxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXNZHKLCJSWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670235 | |

| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-50-7 | |

| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.